molecular formula C9H15BrO2 B1290966 8-Bromo-8-nonenoic acid CAS No. 732248-59-8

8-Bromo-8-nonenoic acid

Cat. No.: B1290966
CAS No.: 732248-59-8
M. Wt: 235.12 g/mol
InChI Key: ZKJAPQIUBPADOO-UHFFFAOYSA-N
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Description

8-Bromo-8-nonenoic acid (8-BNOA) is a carboxylic acid with a molecular formula of C9H14BrO2. It is a synthetic compound that has been used in a variety of scientific applications, including organic synthesis, biochemistry, and physiology. 8-BNOA is a versatile molecule that has been studied for its wide range of effects on various biochemical and physiological processes.

Scientific Research Applications

Asymmetric Synthesis

A practical method for the asymmetric synthesis of iso-Boc (S)-2-amino-8-nonenoic acid, starting from 7-bromohept-1-ene, showcases the compound's utility in creating enantioselective products. This process emphasizes the importance of 8-Bromo-8-nonenoic acid derivatives in synthesizing compounds with high enantiomeric excess, a critical factor in pharmaceuticals and agrochemicals (Park, Moore, & Xu, 2016).

Corrosion Inhibition

Studies on the effect of hydrocarbon chain length for acid corrosion inhibition of mild steel by 8-(n-bromo-R-alkoxy) quinoline derivatives reveal the potential of brominated compounds in protecting industrial materials. These compounds act as anodic-type inhibitors, significantly enhancing the charge transfer resistance, thus offering protection against corrosion in acidic environments (Tazouti et al., 2021).

Organic Synthesis and Characterization

The synthesis and characterization of novel 8-Hydroxyquinoline derivatives for effective acid corrosion inhibition highlight the adaptability of brominated compounds in organic synthesis. These compounds demonstrate high inhibition efficiency and potential for creating protective layers on metal surfaces, showcasing the versatility of this compound derivatives in both synthesis and application in corrosion inhibition (Rbaa et al., 2020).

Radiation Studies

Radiation studies on 8-Bromoguanosine in aqueous solutions provide insights into the interactions between brominated nucleosides and radiation, contributing to our understanding of DNA damage and repair mechanisms. This research could inform future studies on the effects of radiation on living organisms and the potential therapeutic applications of brominated DNA in cancer treatment (Ioele et al., 2000).

Suzuki Arylation

The efficient one-step Suzuki arylation of unprotected halonucleosides using water-soluble palladium catalysts demonstrates the role of brominated compounds in facilitating nucleoside modifications. This methodology is crucial for developing pharmaceutically active compounds, mutagenesis models, and oligonucleotide structural probes, highlighting the significance of brominated derivatives in medicinal chemistry and drug development (Western et al., 2003).

Properties

IUPAC Name

8-bromonon-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c1-8(10)6-4-2-3-5-7-9(11)12/h1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJAPQIUBPADOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641254
Record name 8-Bromonon-8-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732248-59-8
Record name 8-Bromonon-8-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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